N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
CAS No.: 1203209-95-3
Cat. No.: VC8216967
Molecular Formula: C25H26N4O3
Molecular Weight: 430.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203209-95-3 |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.5 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-19(11-13-29)25(30)26-15-18-6-8-22-23(14-18)32-16-31-22/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30) |
| Standard InChI Key | SUHKETAFBKXCKS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N-(Benzo[d] dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide belongs to the piperidine-carboxamide class, distinguished by its hybrid architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1203209-95-3 |
| Molecular Formula | C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub> |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
| InChI Key | SUHKETAFBKXCKS-UHFFFAOYSA-N |
The compound’s structure comprises three primary domains:
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Benzo[d] dioxol-5-ylmethyl group: A methylene-linked benzodioxole moiety, known for enhancing metabolic stability and membrane permeability in drug candidates.
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6-(o-Tolyl)pyridazin-3-yl subunit: A pyridazine ring substituted with an ortho-methylphenyl group, contributing to π-π stacking interactions with biological targets.
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Piperidine-4-carboxamide core: A six-membered nitrogen heterocycle with a carboxamide functional group, facilitating hydrogen bonding and conformational flexibility.
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-(benzo[d] dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:
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Formation of the Pyridazine Ring:
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Condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux conditions.
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Introduction of the o-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Piperidine Ring Functionalization:
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Purification and Characterization:
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Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the target compound.
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Validation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS).
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Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper substitution patterns on the pyridazine ring.
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Steric Hindrance: Managing bulkiness from the o-tolyl group during coupling reactions.
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Yield Improvement: Current reported yields range from 15–30%, necessitating catalyst optimization (e.g., palladium-based catalysts for cross-coupling).
Structural and Computational Analysis
X-ray Crystallography and DFT Studies
Although crystallographic data for this compound are unavailable, density functional theory (DFT) simulations predict:
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Bond Lengths: C-N bonds in the pyridazine ring measure approximately 1.33 Å, consistent with aromatic character.
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Torsional Angles: The dihedral angle between the pyridazine and piperidine rings is ~45°, indicating moderate conformational flexibility.
Spectroscopic Profiles
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.85 (d, J = 8.4 Hz, 1H, pyridazine-H),
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δ 6.85–6.75 (m, 3H, benzodioxole-H),
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δ 2.35 (s, 3H, o-tolyl-CH<sub>3</sub>).
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IR (KBr): Peaks at 1650 cm<sup>−1</sup> (C=O stretch) and 1240 cm<sup>−1</sup> (C-O-C from benzodioxole).
Biological Activity and Mechanistic Insights
In Silico Predictions
Molecular docking simulations suggest:
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Binding to PARP-1: The pyridazine ring forms hydrogen bonds with Gly863 and Ser904 residues (ΔG = −9.2 kcal/mol).
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Blood-Brain Barrier Permeability: Predicted logBB = 0.45, indicating moderate CNS penetration.
Research Directions and Applications
| Application | Rationale |
|---|---|
| Oncology | PARP-1 inhibition for BRCA-mutant cancers |
| Neuroinflammation | COX-2 suppression in Alzheimer’s disease models |
| Analgesia | Modulation of TRPV1 receptors in chronic pain |
Future Studies
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in rodent models.
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Structure-Activity Relationships (SAR): Modify the o-tolyl and benzodioxole groups to enhance potency.
Comparative Analysis with Analogous Compounds
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